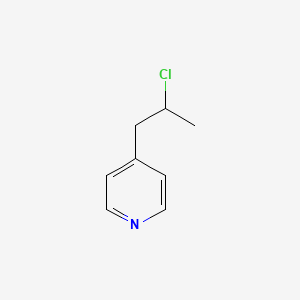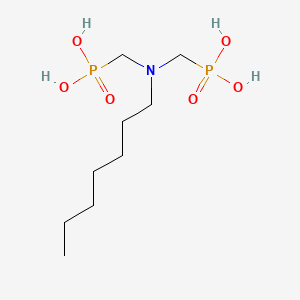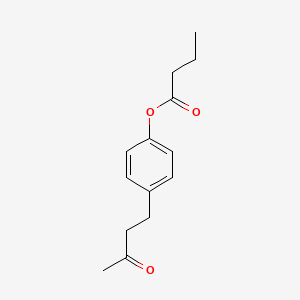
4-(3-Oxobutyl)phenyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxobutyl)phenyl butyrate is an organic compound with the molecular formula C14H18O3. It is also known by other names such as butanoic acid, 4-(3-oxobutyl)phenyl ester. This compound is characterized by the presence of a phenyl ring substituted with a butyrate ester and a ketone group on the butyl chain. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutyl)phenyl butyrate typically involves the esterification of 4-(3-oxobutyl)phenol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxobutyl)phenyl butyrate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(3-Oxobutyl)phenyl butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard compound for analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 4-(3-Oxobutyl)phenyl butyrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbutyric acid: A related compound with similar structural features but lacking the ketone group.
4-(4-Acetoxyphenyl)-2-butanone: Another related compound with an acetoxy group instead of the butyrate ester.
Uniqueness
4-(3-Oxobutyl)phenyl butyrate is unique due to the presence of both a ketone group and a butyrate ester, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
72727-70-9 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
[4-(3-oxobutyl)phenyl] butanoate |
InChI |
InChI=1S/C14H18O3/c1-3-4-14(16)17-13-9-7-12(8-10-13)6-5-11(2)15/h7-10H,3-6H2,1-2H3 |
Clé InChI |
HFHMAFJEDGPVNB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


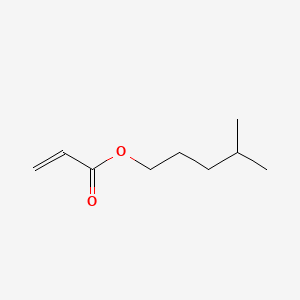

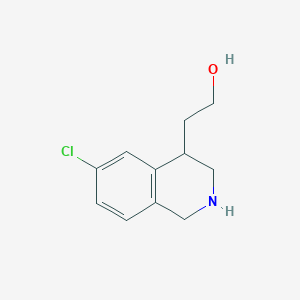
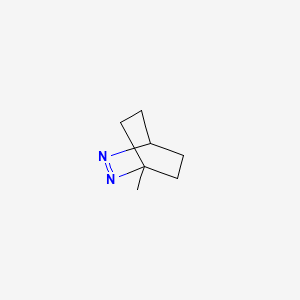
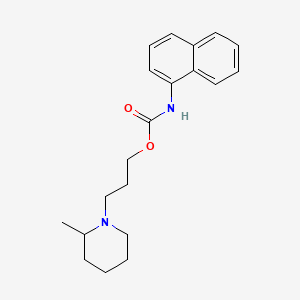

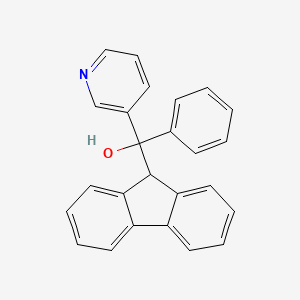
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
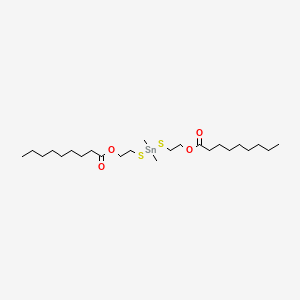

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
